tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(14)11-4-8-12-7(5-13)6-16-8/h6,13H,4-5H2,1-3H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHQFXXHHIPZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CS1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165667-51-6 | |
| Record name | tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary targets of “tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate” are currently unknown
Mode of Action
It is known that carbamates, a class of compounds to which this molecule belongs, often work by interacting with their targets and causing changes in their function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, presence of other molecules, and more.
Biological Activity
Tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate (CAS Number: 165667-51-6) is a compound with potential biological activity that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
- Molecular Formula : C10H16N2O3S
- Molecular Weight : 244.31 g/mol
- SMILES Notation : CC(C)(C)OC(=O)NCC1=NC(=CS1)CO
- InChI Key : HYHQFXXHHIPZIR-UHFFFAOYSA-N
The compound features a thiazole ring, which is known for its diverse biological activities. The hydroxymethyl group enhances its solubility and may influence its interaction with biological targets.
Biological Activity Overview
While specific literature on the biological activity of this compound is limited, related compounds in the thiazole family have demonstrated various pharmacological effects. This section summarizes potential biological activities based on structural analogs and related studies.
Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit significant antibacterial and antifungal activities. For instance, studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Antioxidant Properties
Compounds with thiazole moieties often display antioxidant capabilities. These properties are crucial in mitigating oxidative stress-related diseases. The presence of hydroxymethyl groups may enhance electron donation capabilities, leading to improved radical scavenging activity.
Neuroprotective Effects
Certain thiazole derivatives are noted for their neuroprotective effects, particularly against neurodegenerative conditions such as Alzheimer’s disease. They may function as acetylcholinesterase inhibitors or modulate neurotransmitter levels, thus improving cognitive function and reducing neuroinflammation.
Research Findings and Case Studies
Despite the lack of direct studies on this compound, insights can be drawn from related compounds:
- Inhibition of Acetylcholinesterase : A study on a related thiazole compound demonstrated significant inhibition of acetylcholinesterase activity, suggesting potential use in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
- Antimicrobial Evaluation : Thiazole derivatives have shown promising results against various pathogens in vitro, indicating that similar compounds may possess comparable antimicrobial efficacy .
- Neuroprotective Mechanisms : Research has indicated that certain thiazole-based compounds can protect neuronal cells from apoptosis induced by toxic agents such as amyloid-beta peptides . This mechanism could be relevant for this compound if further studied.
Comparative Analysis of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Thiazole Derivatives | Inhibition of bacterial growth |
| Antioxidant | Hydroxymethyl Thiazoles | Radical scavenging and reduction of oxidative stress |
| Neuroprotective | Acetylcholinesterase Inhibitors | Protection against neurodegeneration |
Comparison with Similar Compounds
Table 1: Key Properties of tert-butyl N-{[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate and Analogues
Research Findings and Trends
Recent studies highlight the versatility of thiazole-Boc hybrids:
Synthetic Efficiency : Suzuki coupling (used for Compound 30 ) and nucleophilic substitutions are common strategies, with yields exceeding 70% in optimized conditions.
Biological Activity: Hydroxymethyl and aminomethyl derivatives are prioritized in antimicrobial and anticancer research due to their biocompatibility .
Material Innovations: Aryl-substituted thiazoles (e.g., Compound 30) are being tested in organic electronics for charge-transfer properties .
Q & A
Q. Table 1: Key Synthetic Parameters for Carbamate Formation
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Dichloromethane/THF | |
| Base | Triethylamine | |
| Temperature | 0–25°C | |
| Reaction Time | 4–12 hours |
Q. Table 2: Analytical Techniques for Resolving Data Contradictions
| Technique | Application | Example Use Case |
|---|---|---|
| VT-NMR | Conformational analysis | Rotameric tert-butyl groups |
| LC-MS | Impurity profiling | Detection of hydrolyzed byproducts |
| SHELX Refinement | Crystallographic clarity | Correcting thermal parameters |
Future Research Directions
- Mechanistic Studies : Use kinetic isotope effects (KIE) to probe reaction mechanisms in carbamate formation .
- In Vivo Profiling : Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent models for drug development .
- Green Chemistry : Explore solvent-free synthesis or biocatalytic routes to reduce environmental impact .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
